1-(4,6-dimethyl-2-pyrimidinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-piperidinecarboxamide
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Overview
Description
1-(4,6-dimethyl-2-pyrimidinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-piperidinecarboxamide is a complex organic compound that features a unique combination of pyrimidine, triazole, pyridine, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethyl-2-pyrimidinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-piperidinecarboxamide typically involves multiple steps, including the formation of the pyrimidine and triazole rings, followed by their coupling with the piperidinecarboxamide moiety. One common method involves the Vilsmeier-Haack reaction to form the pyrimidine ring . The triazole ring can be synthesized through oxidative cyclization of pyrimidinylhydrazones using reagents like iodobenzene diacetate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethyl-2-pyrimidinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-piperidinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include iodobenzene diacetate for oxidative cyclization , hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(4,6-dimethyl-2-pyrimidinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-piperidinecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a kinase inhibitor, particularly targeting c-Met kinase, which is implicated in various cancers.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including those with potential pharmaceutical applications.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethyl-2-pyrimidinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-piperidinecarboxamide involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole:
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: Used in various synthetic applications and known for its reactivity.
Uniqueness
1-(4,6-dimethyl-2-pyrimidinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-piperidinecarboxamide is unique due to its combination of multiple heterocyclic rings, which confer specific chemical and biological properties. Its potential as a kinase inhibitor and its applications in material science set it apart from other similar compounds.
Properties
Molecular Formula |
C21H27N7O |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C21H27N7O/c1-15-13-16(2)24-21(23-15)27-11-6-7-17(14-27)20(29)22-10-5-9-19-26-25-18-8-3-4-12-28(18)19/h3-4,8,12-13,17H,5-7,9-11,14H2,1-2H3,(H,22,29) |
InChI Key |
RDAGUWUSIVWZRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NCCCC3=NN=C4N3C=CC=C4)C |
Origin of Product |
United States |
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